![molecular formula C23H15BrClNO4 B2993221 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide CAS No. 929452-43-7](/img/structure/B2993221.png)
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide
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Description
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of benzamide derivatives, including compounds similar to N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide, have been widely studied. For instance, the synthesis of non-peptide small molecular antagonist benzamide derivatives demonstrates the complex processes involved in creating these compounds. These processes include elimination reactions, reduction reactions, and bromization, leading to the development of novel CCR5 antagonist benzamide derivatives. The structural characterization of these products is typically achieved using techniques such as 1H NMR, 13C NMR, and mass spectrometry, providing detailed insights into their molecular frameworks (H. Bi, 2015).
Antimicrobial and Antituberculosis Activity
Research has also explored the antimicrobial and antituberculosis potential of benzofuran derivatives. For example, benzofuran-oxadiazole hybrids have been synthesized and evaluated for their antimicrobial activity. This research underscores the potential of benzofuran derivatives as bases for developing new antimicrobial agents, showcasing their relevance in addressing resistant microbial strains (P. Sanjeeva, 2021).
Pharmacological Evaluation
Furthermore, the pharmacological evaluation of benzamide derivatives reveals their potential as agonists of benzodiazepine receptors. This research highlights the design and synthesis of specific benzamide compounds, demonstrating considerable anticonvulsant activity in tests. Such studies are crucial for understanding the therapeutic potentials of these compounds in treating conditions like epilepsy and anxiety (M. Faizi, 2017).
properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-17-4-2-3-14(11-17)23(28)26-20-18-12-15(24)7-10-19(18)30-22(20)21(27)13-5-8-16(25)9-6-13/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNHBGAQMHJICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide |
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